3,4-Di(morpholin-4-yl)quinolin-2-ol

Description

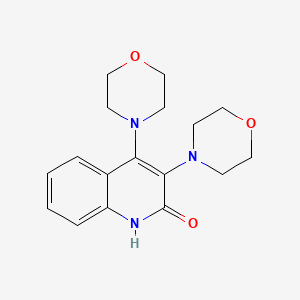

3,4-Di(morpholin-4-yl)quinolin-2-ol is a quinoline derivative substituted with two morpholine rings at the 3- and 4-positions of the quinoline core.

Properties

Molecular Formula |

C17H21N3O3 |

|---|---|

Molecular Weight |

315.37 g/mol |

IUPAC Name |

3,4-dimorpholin-4-yl-1H-quinolin-2-one |

InChI |

InChI=1S/C17H21N3O3/c21-17-16(20-7-11-23-12-8-20)15(19-5-9-22-10-6-19)13-3-1-2-4-14(13)18-17/h1-4H,5-12H2,(H,18,21) |

InChI Key |

LFJDLXCHEKAAJF-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1C2=C(C(=O)NC3=CC=CC=C32)N4CCOCC4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-DIMORPHOLINO-2(1H)-QUINOLINONE typically involves multi-step organic reactions. The initial step often includes the formation of the quinolinone core, followed by the introduction of morpholine groups through nucleophilic substitution reactions. Common reagents used in these reactions include morpholine, quinoline derivatives, and various catalysts to facilitate the reaction under controlled conditions.

Industrial Production Methods

On an industrial scale, the production of 3,4-DIMORPHOLINO-2(1H)-QUINOLINONE may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3,4-DIMORPHOLINO-2(1H)-QUINOLINONE undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinolinone derivatives with different oxidation states.

Reduction: Reduction reactions can lead to the formation of reduced quinolinone compounds.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, alkylating agents.

Major Products Formed

The major products formed from these reactions include various quinolinone derivatives, each with unique chemical and biological properties.

Scientific Research Applications

3,4-DIMORPHOLINO-2(1H)-QUINOLINONE has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4-DIMORPHOLINO-2(1H)-QUINOLINONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues with Morpholine Substitutions

(a) 4,6-Di[(morpholin-4-yl)methyl]-2-methoxyphenol (DMMMP)

- Structure: Features two morpholinylmethyl groups on a phenolic ring (vs. quinoline core in the target compound).

- Activity: DMMMP exhibits antioxidant properties comparable to tert-butyl-hydroxyquinone (TBHQ), attributed to the electron-donating morpholine groups stabilizing free radicals .

- Key Difference: The phenolic core of DMMMP limits its metabolic stability compared to the heteroaromatic quinoline system in 3,4-di(morpholin-4-yl)quinolin-2-ol .

(b) 7-((4-Chloro-5-morpholinopentyl)oxy)-3,4-dihydroquinolin-2(1H)-one

- Structure: Combines a morpholine-substituted pentyl chain with a dihydroquinolinone scaffold.

- Synthesis : Prepared via Fe-catalyzed hydroxylamine reagent methodology, yielding 44% isolated product after column chromatography .

(c) 2-(Morpholin-4-yl)-1,7-naphthyridines

- Structure : Naphthyridine core substituted with morpholine at position 2.

- Activity : Patent data highlight antitumor and hyperproliferative disease applications, suggesting morpholine’s role in modulating kinase inhibition .

Table 1: Comparative Analysis of Morpholine-Containing Quinoline Derivatives

Key Observations :

Morpholine Positioning: The 3,4-di(morpholin-4-yl) substitution on quinolin-2-ol may enhance solubility and hydrogen-bonding capacity compared to mono-substituted analogs.

Synthetic Challenges: Morpholine-functionalized quinolines often require multi-step alkylation or coupling, as seen in Fe-catalyzed methodologies .

Contrast with Non-Morpholine Derivatives

(a) 4-Phenyl-3,4-dihydrobenzo[h]quinolin-2(1H)-one

- Structure: Lacks morpholine substituents but shares a dihydroquinoline core.

- Activity : Demonstrated neurotoxicological effects in preclinical screening, highlighting the role of substituents in toxicity profiles .

(b) N-(4-Oxo-1-pentyl-1,4-dihydroquinolin-3-yl)-aryl-carboxamides

- Structure : Pentyl chain and aryl carboxamide substituents instead of morpholine.

- Activity : Lower receptor affinity (Ki = 221 nM) compared to morpholine analogs, underscoring morpholine’s role in enhancing binding interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.